Cas no 952107-73-2 (Methyl 4-(4,4,4-trifluorobutanoyl)benzoate)

Methyl 4-(4,4,4-trifluorobutanoyl)benzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-(4,4,4-trifluorobutanoyl)benzoate
- Benzoic acid, 4-(4,4,4-trifluoro-1-oxobutyl)-, Methyl ester
- AM20041459
- Methyl4-(4,4,4-trifluorobutanoyl)benzoate
- 952107-73-2
- XVURFJMSEZUKMS-UHFFFAOYSA-N
- DTXSID20697890
- AKOS015999867
- FT-0761281
- SCHEMBL2657092
- A24096
- 4-(4,4,4-Trifluoro-butyryl)-benzoic acid methyl ester
-
- MDL: MFCD12923340
- インチ: InChI=1S/C12H11F3O3/c1-18-11(17)9-4-2-8(3-5-9)10(16)6-7-12(13,14)15/h2-5H,6-7H2,1H3
- InChIKey: XVURFJMSEZUKMS-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CC=C(C=C1)C(=O)CCC(F)(F)F
計算された属性
- せいみつぶんしりょう: 260.06602869g/mol
- どういたいしつりょう: 260.06602869g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 304
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 43.4Ų
Methyl 4-(4,4,4-trifluorobutanoyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM158942-1g |
Methyl 4-(4,4,4-trifluorobutanoyl)benzoate |
952107-73-2 | 95% | 1g |
$1380 | 2021-08-05 | |
Chemenu | CM158942-1g |
Methyl 4-(4,4,4-trifluorobutanoyl)benzoate |
952107-73-2 | 95% | 1g |
$*** | 2023-03-29 | |
Ambeed | A198174-1g |
Methyl 4-(4,4,4-trifluorobutanoyl)benzoate |
952107-73-2 | 95+% | 1g |
$1172.0 | 2024-08-02 | |
Alichem | A019092863-1g |
Methyl 4-(4,4,4-trifluorobutanoyl)benzoate |
952107-73-2 | 95% | 1g |
$1172.16 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750366-1g |
Methyl 4-(4,4,4-trifluorobutanoyl)benzoate |
952107-73-2 | 98% | 1g |
¥8204.00 | 2024-04-24 |
Methyl 4-(4,4,4-trifluorobutanoyl)benzoate 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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2. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
Methyl 4-(4,4,4-trifluorobutanoyl)benzoateに関する追加情報
Methyl 4-(4,4,4-trifluorobutanoyl)benzoate (CAS No. 952107-73-2): A Comprehensive Overview
Methyl 4-(4,4,4-trifluorobutanoyl)benzoate, identified by its Chemical Abstracts Service (CAS) number 952107-73-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its unique structural features, exhibits a range of potential applications that span from drug development to advanced material synthesis. The presence of a benzoate moiety and a trifluorobutyl group imparts distinct chemical properties, making it a subject of interest for researchers exploring novel synthetic pathways and functional materials.
The molecular structure of Methyl 4-(4,4,4-trifluorobutanoyl)benzoate consists of a benzoic acid derivative substituted with a trifluorobutyl acyl group. This configuration contributes to its stability under various chemical conditions and enhances its solubility in organic solvents, which is crucial for its use in synthetic chemistry. The trifluorobutyl group, in particular, introduces fluorine atoms that can influence the electronic properties of the molecule, making it valuable for applications in liquid crystals and organic electronics.
In recent years, the pharmaceutical industry has shown increasing interest in compounds containing fluorine atoms due to their ability to improve metabolic stability and bioavailability of drugs. Research has demonstrated that the introduction of fluorine into drug molecules can alter their pharmacokinetic profiles, leading to enhanced efficacy and reduced side effects. Methyl 4-(4,4,4-trifluorobutanoyl)benzoate serves as a versatile intermediate in the synthesis of fluorinated pharmaceuticals, offering a pathway to develop novel therapeutic agents with improved pharmacological properties.
One of the most compelling aspects of this compound is its role in the synthesis of advanced materials. The combination of a rigid aromatic ring system and a fluorinated side chain makes it an excellent candidate for applications in polymer science and nanotechnology. For instance, researchers have explored its use in the development of high-performance polymers that exhibit enhanced thermal stability and mechanical strength. These properties are particularly valuable in industries requiring durable materials for harsh environments, such as aerospace and automotive sectors.
Moreover, the chemical reactivity of Methyl 4-(4,4,4-trifluorobutanoyl)benzoate has been leveraged in the creation of functional dyes and pigments. The presence of both electron-withdrawing and electron-donating groups in its structure allows for tunable light absorption properties, making it useful in optoelectronic applications. Recent studies have highlighted its potential in fabricating organic light-emitting diodes (OLEDs) and photovoltaic cells, where precise control over molecular architecture is essential for achieving optimal performance.
The synthesis of Methyl 4-(4,4,4-trifluorobutanoyl)benzoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include acylation reactions followed by esterification processes. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce the trifluorobutyl group efficiently. These synthetic methodologies underscore the compound's importance as a building block in modern chemical synthesis.
From an industrial perspective, the production of Methyl 4-(4,4,4-trifluorobutanoyl)benzoate on an industrial scale presents unique challenges due to its complex structure. However, advancements in process chemistry have enabled more efficient and cost-effective manufacturing methods. Continuous flow reactors have been particularly effective in improving reaction yields and reducing waste generation. Such innovations align with global trends toward sustainable chemical production practices.
The applications of this compound extend beyond traditional pharmaceuticals and materials science into emerging fields such as biomedicine and environmental technology. Researchers are investigating its potential use as a precursor for biodegradable polymers that could address environmental concerns related to plastic waste. Additionally, its role in developing sensors for detecting trace gases has been explored due to its sensitivity to certain chemical interactions.
In conclusion, Methyl 4-(4,4,4-trifluorobutanoyl)benzoate (CAS No. 952107-73-2) is a multifaceted compound with diverse applications across multiple scientific disciplines. Its unique structural features make it invaluable for drug development, advanced material synthesis, and innovative technological solutions. As research continues to uncover new possibilities for this compound, its significance in both academic and industrial settings is likely to grow further.
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